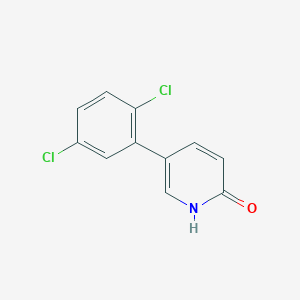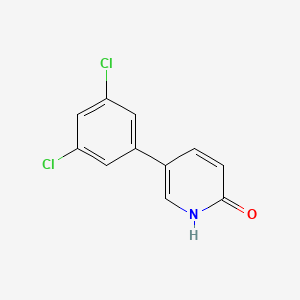![molecular formula C14H14N2O2 B6368075 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261997-55-0](/img/structure/B6368075.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (hereinafter referred to as 5-DMA-95%) is a heterocyclic compound containing a pyridine ring, an aryl ring, and a carbonyl group. It has been shown to have various biological activities and is used in a variety of scientific research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with 3-hydroxypyridine in the presence of a catalyst.
Starting Materials
4-(N,N-Dimethylaminocarbonyl)benzaldehyde, 3-hydroxypyridine, Catalyst
Reaction
Step 1: Dissolve 4-(N,N-Dimethylaminocarbonyl)benzaldehyde and 3-hydroxypyridine in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the product by column chromatography to obtain 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%.
Aplicaciones Científicas De Investigación
5-DMA-95% has been used in a variety of scientific research applications, including drug development, biochemistry, and medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of various biochemical compounds, such as hormones, vitamins, and enzymes. Additionally, 5-DMA-95% has been used in the synthesis of various medicinal compounds, including analgesics, antimalarials, and antitumor agents.
Mecanismo De Acción
The mechanism of action of 5-DMA-95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and cytochrome b5 reductase. Additionally, it is believed to interact with various receptors, including muscarinic receptors and serotonin receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-DMA-95% are not fully understood. However, it has been shown to have various effects on the human body, including anti-inflammatory and analgesic effects. Additionally, it has been shown to have various effects on the brain, including sedative effects and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-DMA-95% in laboratory experiments is its high purity, which ensures accurate results. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to using 5-DMA-95%, including its potential for toxicity and its potential for inducing side effects.
Direcciones Futuras
There are several potential future directions for research involving 5-DMA-95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential for toxicity. Additionally, further research into its potential applications in drug development and medicinal chemistry is warranted. Finally, further research into its potential for use in various laboratory experiments is also necessary.
Propiedades
IUPAC Name |
4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPDRKVUUQIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683058 |
Source


|
| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine | |
CAS RN |
1261997-55-0 |
Source


|
| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368049.png)

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368054.png)
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368060.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368063.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368095.png)